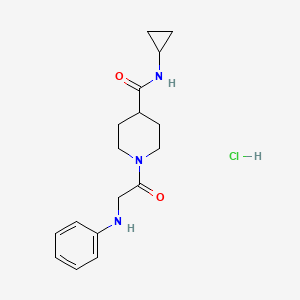![molecular formula C14H19FN2O3 B7632333 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as Compound 9b and has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce the production of inflammatory mediators and exhibit analgesic properties. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can lead to the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide in lab experiments include its potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound can be studied for its potential use in combination therapy with other anticancer drugs. Moreover, the development of novel formulations of this compound can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Finally, the study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound exhibits potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and molecular targets need to be further investigated, and its synthesis method needs to be optimized to improve its yield and purity. The study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported by various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-aminopropyl-N,N-dimethylamine followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9(2)13(19)16-6-3-7-17-14(20)11-5-4-10(15)8-12(11)18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOVMLZMCKYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
